Buta-1,3-diene-1-sulfonyl fluoride
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Overview
Description
Buta-1,3-diene-1-sulfonyl fluoride is an organic compound with the molecular formula C4H5FO2S. . The compound is characterized by the presence of a sulfonyl fluoride group attached to a butadiene backbone, which imparts distinct reactivity and functionality.
Mechanism of Action
Target of Action
Buta-1,3-diene-1-sulfonyl fluoride is a derivative of ethenesulfonyl fluoride and has been identified as a potential inhibitor of human telomerase . Telomerase is an enzyme that plays a crucial role in maintaining chromosomal integrity and is detectable in 80-90% of various cancer cells . Therefore, it is considered a potential anticancer target .
Mode of Action
The compound interacts with its target, the human telomerase, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the human telomerase reverse transcriptase (TERT), a key component of telomerase .
Biochemical Pathways
It is known that the compound inhibits the activity of telomerase, which plays a crucial role in chromosomal integrity . This inhibition could potentially lead to the disruption of cancer cell proliferation.
Result of Action
The inhibition of telomerase activity by this compound can potentially disrupt the proliferation of cancer cells . In vitro anticancer activity assays have shown that the compound exhibits high activity against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buta-1,3-diene-1-sulfonyl fluoride typically involves the reaction of butadiene with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of ethenesulfonyl fluoride as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and large-scale reactors to accommodate the demand for the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product .
Chemical Reactions Analysis
Types of Reactions: Buta-1,3-diene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other reduced forms.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements .
Major Products Formed:
Scientific Research Applications
Buta-1,3-diene-1-sulfonyl fluoride has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is explored for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Ethenesulfonyl fluoride: Shares the sulfonyl fluoride group but differs in the backbone structure.
But-3-ene-1,3-disulfonyl difluoride: Contains two sulfonyl fluoride groups and exhibits different reactivity and applications.
Uniqueness: Buta-1,3-diene-1-sulfonyl fluoride is unique due to its combination of the butadiene backbone and the sulfonyl fluoride group, which imparts distinct reactivity and versatility in various chemical transformations. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from similar compounds .
Properties
IUPAC Name |
(1E)-buta-1,3-diene-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIIUATWZPUYHX-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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